molecular formula C8H12N4OS B1491379 (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1247448-69-6

(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B1491379
CAS RN: 1247448-69-6
M. Wt: 212.27 g/mol
InChI Key: UXZXIBUZCIZYQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 2-azido-1,3,4-thiadiazoles, including compounds related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been studied. These derivatives are produced through reactions involving ethyl acetoacetate and sodium methoxide (Pokhodylo et al., 2018).

Antibacterial Properties

  • Research has shown that derivatives of 1,3,4-thiadiazole, such as those structurally similar to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, have potential antibacterial activities. This is evidenced by the synthesis and testing of compounds for their antibacterial effectiveness against various bacterial strains (Zhang et al., 2010).

Anticancer Evaluation

  • Compounds structurally related to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone have been synthesized and evaluated for their anticancer potential. These studies explore the efficacy of these compounds in inhibiting cancer cell growth (Gouhar & Raafat, 2015).

Molecular Docking Studies

  • Molecular docking studies of similar 1,3,4-thiadiazole compounds have been conducted to understand their interaction with biological targets, potentially providing insights into their mechanism of action and effectiveness in treating various conditions (Shahana & Yardily, 2020).

Antimicrobial and Antifungal Activities

  • Synthesis of 1,3,4-thiadiazole derivatives, akin to (3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, has been conducted with the aim to explore their antimicrobial and antifungal activities. These studies are crucial in understanding the potential of these compounds in treating infectious diseases (Ameen & Qasir, 2017).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-5-7(14-11-10-5)8(13)12-3-2-6(9)4-12/h6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZXIBUZCIZYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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(3-Aminopyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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